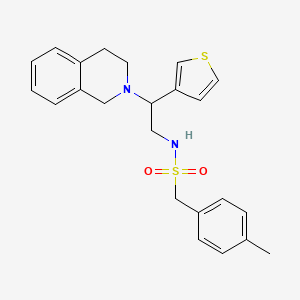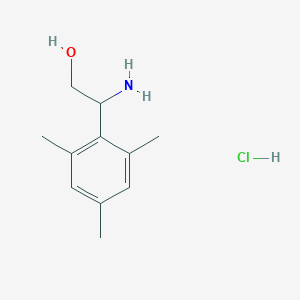![molecular formula C22H27N3O2S B2539975 N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide CAS No. 897461-65-3](/img/structure/B2539975.png)
N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of imidazole-fused imidazo[2,1-b][1,3,4]thiadiazole analogues, which are similar to the compound , has been reported . These compounds were synthesized and evaluated for their antibacterial and antifungal activities .Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide” is characterized by an imidazole ring fused to a thiazole ring . The compound also contains an ethoxyphenyl group attached to the imidazole ring.Chemical Reactions Analysis
While specific chemical reactions involving “N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide” are not available, similar compounds have shown strong antifungal activity and high selectivity for the test fungus Candida albicans .Physical And Chemical Properties Analysis
The compound has a molecular weight of 383.51. Other physical and chemical properties specific to “N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide” are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Therapeutic Versatility of Imidazo[2,1-b]-thiazoles
Imidazo[2,1-b]thiazole is a promising and versatile moiety in medicinal chemistry. Derivatives of imidazo[2,1-b]thiazole have been explored for the development of new derivatives exhibiting a wide range of pharmacological activities. This heterocycle is integral to several therapeutic agents, underscoring its significance in drug development. A comprehensive review covering aspects of its applications aims to inspire medicinal chemists towards achieving major breakthroughs in the development of clinically viable candidates (Shareef et al., 2019).
Novel Thiazole Derivatives and Therapeutic Applications
Thiazoles, including imidazo[2,1-b]thiazole derivatives, have been the subject of extensive research due to their broad spectrum of biological properties. These compounds have been investigated for their potential in treating various conditions, exhibiting antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties. The variability in pharmacological activities following structural modifications of a prototype drug molecule highlights the thiazole scaffold's potential in pharmaceutical research (Leoni et al., 2014).
Biological Effects of Related Compounds
Studies on acetamide, formamide, and their derivatives, including N-methylacetamide, provide insights into the biological consequences of exposure to these chemicals. The extensive research over the years has contributed significantly to our understanding of the toxicological profiles of these compounds, which is crucial for developing new therapeutic agents with minimal side effects (Kennedy, 2001).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets. They have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on their structure and the biological target they interact with. For example, some thiazole derivatives have been found to inhibit the growth of tumor cells
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins in bacteria, leading to their antimicrobial activity
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiazole derivatives can vary widely depending on their structure. Some thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents
Result of Action
The result of the action of thiazole derivatives can vary depending on their structure and the biological target they interact with. Some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-3-27-19-11-9-16(10-12-19)20-14-25-18(15-28-22(25)23-20)13-21(26)24(2)17-7-5-4-6-8-17/h9-12,14-15,17H,3-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTXUFIWSKTENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N(C)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


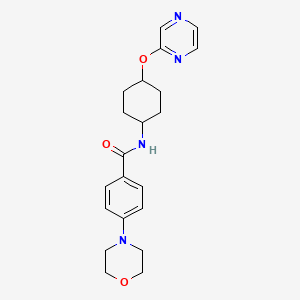
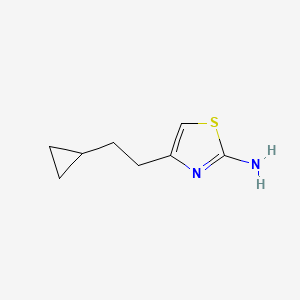
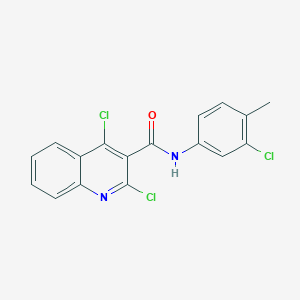
![Tert-butyl-[indol-1-yl(phenyl)methyl]-dimethylsilane](/img/structure/B2539898.png)
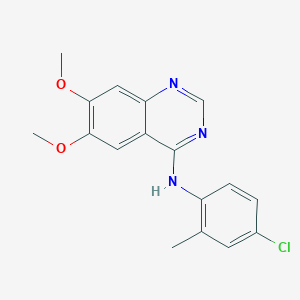
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2539900.png)
![Ethyl 4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539901.png)
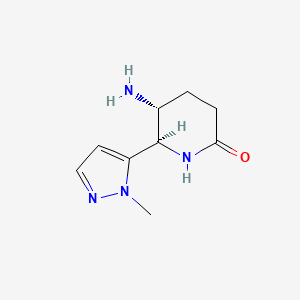
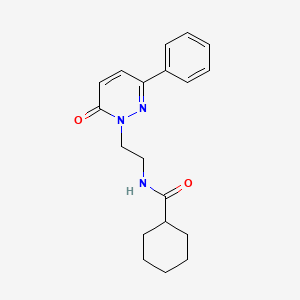
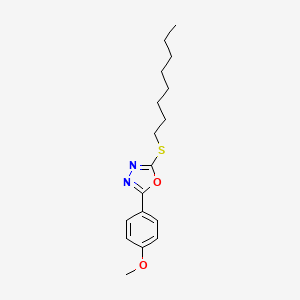
![[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2539912.png)
